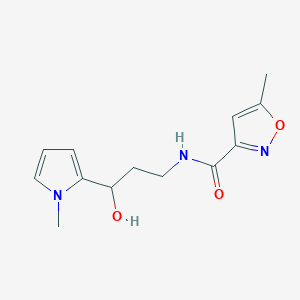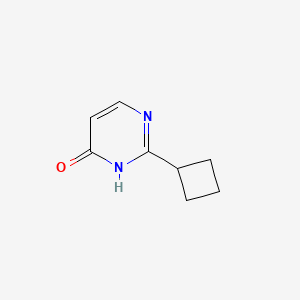![molecular formula C10H18O B2455762 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol CAS No. 1559615-90-5](/img/structure/B2455762.png)
3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.
Grignard Reaction: The norbornanol is then subjected to a Grignard reaction with propyl magnesium bromide to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halide substitution.
Major Products
Oxidation: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propanal or 3-{Bicyclo[2.2.1]heptan-2-yl}propanone.
Reduction: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propane.
Substitution: Formation of 3-{Bicyclo[2.2.1]heptan-2-yl}propyl halides or esters.
Aplicaciones Científicas De Investigación
3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol involves its interaction with specific molecular targets. For example, as a ligand, it can bind to receptors and modulate their activity. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Norbornanol: Similar structure but lacks the propanol group.
Norbornane: The parent hydrocarbon without the hydroxyl or propanol groups.
3-{Bicyclo[2.2.1]heptan-2-yl}propane: The reduced form of the compound.
Uniqueness
3-{Bicyclo[221]heptan-2-yl}propan-1-ol is unique due to the presence of both the bicyclo[221]heptane ring system and the propanol group, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDDAKRCSSKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2455680.png)
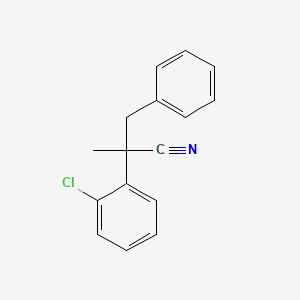

![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2455686.png)
![methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2455687.png)
![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)
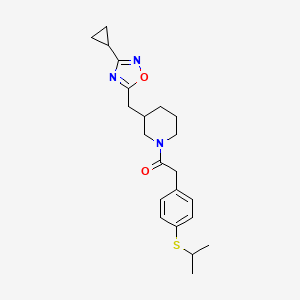
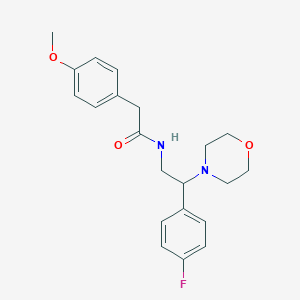
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2455694.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)
![N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2455697.png)

